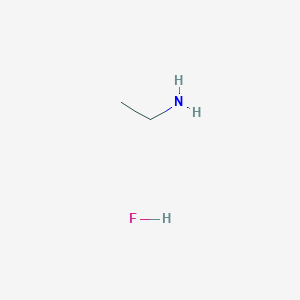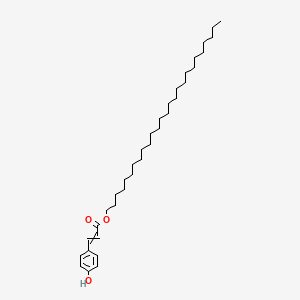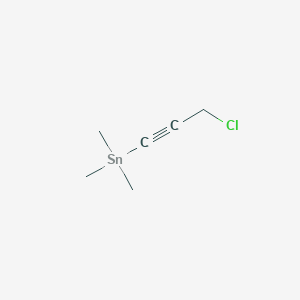
(3-Chloroprop-1-yn-1-yl)(trimethyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chloroprop-1-yn-1-yl)(trimethyl)stannane is an organotin compound with the molecular formula C_6H_11ClSn. This compound is characterized by the presence of a trimethylstannane group attached to a 3-chloroprop-1-yn-1-yl moiety. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloroprop-1-yn-1-yl)(trimethyl)stannane typically involves the reaction of trimethyltin chloride with 3-chloroprop-1-yne. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the deprotonation of the alkyne, allowing it to react with the trimethyltin chloride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the toxic nature of organotin compounds.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Chloroprop-1-yn-1-yl)(trimethyl)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Coupling Reactions: The alkyne moiety can participate in coupling reactions such as Sonogashira coupling.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide (for halogen exchange) and organolithium reagents.
Coupling Reactions: Palladium catalysts and copper(I) iodide are typically used in Sonogashira coupling reactions.
Oxidation and Reduction: Reagents such as hydrogen peroxide (for oxidation) and lithium aluminum hydride (for reduction) can be used.
Major Products Formed
Substitution Reactions: Products include various organotin compounds with different substituents.
Coupling Reactions: Products include conjugated alkynes and other complex organic molecules.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Applications De Recherche Scientifique
(3-Chloroprop-1-yn-1-yl)(trimethyl)stannane has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Catalysis: Acts as a catalyst in various organic reactions, including polymerization and coupling reactions.
Material Science: Used in the preparation of organotin-based materials with unique properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of (3-Chloroprop-1-yn-1-yl)(trimethyl)stannane involves its interaction with various molecular targets. The trimethylstannane group can coordinate with metal centers, facilitating catalytic reactions. The alkyne moiety can participate in π-π interactions and undergo addition reactions. The chlorine atom can be substituted by nucleophiles, leading to the formation of new compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorotrimethylstannane: Similar structure but lacks the alkyne moiety.
Propargyl Chloride: Contains the alkyne moiety but lacks the trimethylstannane group.
Uniqueness
(3-Chloroprop-1-yn-1-yl)(trimethyl)stannane is unique due to the presence of both the trimethylstannane group and the 3-chloroprop-1-yn-1-yl moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis and catalysis.
Propriétés
Numéro CAS |
69165-98-6 |
|---|---|
Formule moléculaire |
C6H11ClSn |
Poids moléculaire |
237.31 g/mol |
Nom IUPAC |
3-chloroprop-1-ynyl(trimethyl)stannane |
InChI |
InChI=1S/C3H2Cl.3CH3.Sn/c1-2-3-4;;;;/h3H2;3*1H3; |
Clé InChI |
ZCZGXFYLNXDCFB-UHFFFAOYSA-N |
SMILES canonique |
C[Sn](C)(C)C#CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


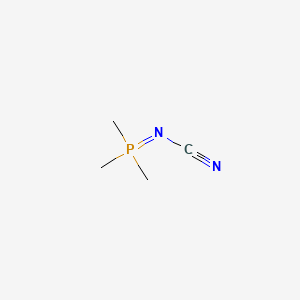
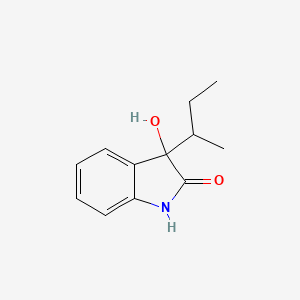
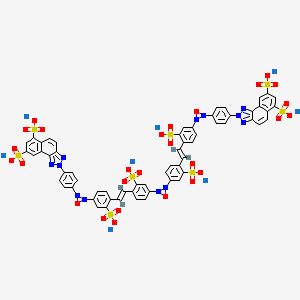
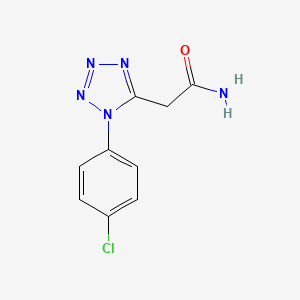
![Ethyl 2-[(4-methylanilino)methyl]prop-2-enoate](/img/structure/B14474939.png)

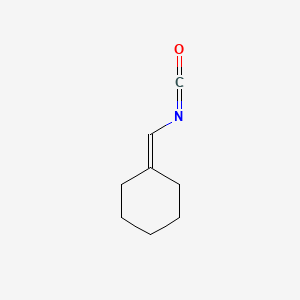
![N-{1-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-2-ylidene}hydroxylamine](/img/structure/B14474955.png)
